molecular formula C21H18FN5O2S B11260515 N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide

N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide

Cat. No.: B11260515
M. Wt: 423.5 g/mol
InChI Key: HCLHKDKISCTMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(2-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(3-methylphenyl)ethanediamide is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by the presence of a triazole ring fused with a thiazole ring, along with fluorophenyl and methylphenyl substituents

Properties

Molecular Formula

C21H18FN5O2S

Molecular Weight

423.5 g/mol

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3-methylphenyl)oxamide

InChI

InChI=1S/C21H18FN5O2S/c1-13-5-4-6-14(11-13)24-20(29)19(28)23-10-9-15-12-30-21-25-18(26-27(15)21)16-7-2-3-8-17(16)22/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29)

InChI Key

HCLHKDKISCTMFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(2-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(3-methylphenyl)ethanediamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is often synthesized through the cyclization of hydrazine derivatives with appropriate electrophiles under acidic or basic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be formed by the reaction of thioamides with α-haloketones or α-haloesters.

    Coupling of the Fluorophenyl and Methylphenyl Groups: The fluorophenyl and methylphenyl groups are introduced through nucleophilic aromatic substitution reactions.

    Final Coupling and Amidation: The final step involves coupling the triazolothiazole intermediate with ethanediamide under suitable conditions, often using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(2-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(3-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{2-[2-(2-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(3-methylphenyl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Materials Science: It is explored for its use in the development of advanced materials with specific electronic and optical properties.

    Biological Research: The compound is used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: It is investigated for its potential use in the synthesis of novel polymers and catalysts.

Mechanism of Action

The mechanism of action of N-{2-[2-(2-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(3-methylphenyl)ethanediamide involves interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as carbonic anhydrase, cholinesterase, and phosphatases.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
  • 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
  • 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
  • 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines

Uniqueness

N-{2-[2-(2-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(3-methylphenyl)ethanediamide is unique due to its specific substitution pattern and the presence of both fluorophenyl and methylphenyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted drug design and material science applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.